N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a chemical compound with significant research applications, particularly in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 299.334 g/mol. The compound is recognized for its potential as a kinase inhibitor, which is crucial in cancer therapy, particularly targeting pathways involved in cell growth and proliferation.
This compound can be sourced from various chemical suppliers, with BenchChem providing detailed information about its properties and applications. It is classified under the IUPAC name N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide, indicating its structural components and functional groups.
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide falls under the category of pyrimidine derivatives, specifically morpholino-substituted compounds. Its classification highlights its relevance in pharmaceutical chemistry, particularly in the development of targeted cancer therapies.
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide typically involves several steps, often starting from commercially available precursors. A common synthetic route includes nucleophilic aromatic substitution reactions. For instance, one method involves reacting 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine at elevated temperatures (around 80°C) to facilitate the formation of the desired product.
The synthesis may also include purification steps such as recrystallization or chromatography to achieve a high purity level (usually around 95%). The reaction conditions are critical for optimizing yield and purity, and various solvents may be employed depending on the specific reagents used.
The molecular structure of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide features a pyrimidine ring substituted with a morpholine group and an isonicotinamide moiety. This configuration allows for specific interactions with biological targets.
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions are feasible using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common due to the reactive nature of the pyrimidine ring.
The choice of reagents and reaction conditions significantly influences the outcomes. For example, potassium permanganate may be employed for oxidation, while different nucleophiles can be used for substitution reactions.
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide primarily involves inhibition of specific kinases like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By targeting these enzymes, the compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Research indicates that this compound significantly decreases iNOS and COX-2 mRNA expression in stimulated macrophage cells, suggesting its potential therapeutic effects in inflammatory conditions and cancer.
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is typically presented as a white to off-white solid. Its solubility profile indicates it is soluble in polar solvents like methanol and acetonitrile.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its melting point has not been explicitly documented but is expected to fall within typical ranges for similar compounds.
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide has several scientific uses:
Nucleophilic aromatic substitution (SNAr) serves as the foundational strategy for constructing the pyrimidine core of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide. This approach exploits the inherent electrophilicity of halogenated pyrimidines, particularly 2,4-dichloropyrimidine derivatives, where the C4 position is significantly more reactive than C2 or C6 due to enhanced electron deficiency. Morpholine installation typically occurs first via regioselective SNAr at C4 under mild conditions (50–70°C), leveraging polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile to facilitate displacement. The reaction proceeds efficiently without catalysts, yielding 4-morpholino-2-chloropyrimidine intermediates with >85% regioselectivity [9].
Subsequent functionalization at C2 requires harsher conditions due to reduced electrophilicity. The introduction of the isonicotinamide moiety involves a two-step sequence: (1) chloropyrimidine reaction with glycine derivatives to install the methylene bridge, and (2) amide coupling with isonicotinoyl chloride. Alternatively, direct SNAr with preformed (N-(aminomethyl)isonicotinamide faces challenges due to steric hindrance and competing side reactions. Critical parameters influencing yield include:
Table 1: SNAr Optimization for Pyrimidine Intermediates
Halopyrimidine | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
---|---|---|---|---|---|---|
2,4-Dichloropyrimidine | Morpholine | DMF | 65 | 2 | 92 | 95:5 |
2,4-Dichloropyrimidine | Morpholine | THF | 65 | 6 | 78 | 90:10 |
4-Chloro-2-methylsulfonyl | Glycine ethyl ester | Acetonitrile | 80 | 3 | 85 | N/A |
Data compiled from experimental studies [9].
Palladium-catalyzed cross-coupling offers an alternative route for morpholino installation, particularly valuable for sterically congested pyrimidines resistant to SNAr. Buchwald-Hartwig amination employs palladium precursors (e.g., Pd2(dba)3 or Pd(OAc)2) with bulky phosphine ligands (XPhos, SPhos) to couple morpholine with aryl halides. This method enables C–N bond formation under milder conditions than SNAr (70–90°C vs. >100°C) while accommodating diverse functional groups [2] [4].
Key advantages include:
However, limitations persist:
Table 2: Pd-Catalyzed Morpholino Installation Performance
Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Pd2(dba)3 | XPhos | NaOtBu | Toluene | 90 | 88 |
Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 100 | 82 |
Pd(OAc)2 | BINAP | K3PO4 | DMF | 110 | 75 |
Optimized conditions for 4-chloro-2-(chloromethyl)pyrimidine [2] [4].
Microwave irradiation revolutionizes the synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide by accelerating key steps, reducing reaction times from hours to minutes, and improving yields by 15–30%. Cyclocondensation and SNAr steps benefit significantly from dielectric heating, which enables precise temperature control and minimizes thermal degradation. For example, morpholine displacement under microwave irradiation (120°C, 500 W) completes in 10–25 minutes versus 3–5 hours conventionally, achieving yields >95% [5] [9].
Solvent-free approaches further enhance sustainability:
Table 3: Microwave vs. Conventional Synthesis Comparison
Reaction Step | Method | Conditions | Time | Yield (%) |
---|---|---|---|---|
Morpholine SNAr | Conventional | DMF, 65°C | 3 h | 82 |
Morpholine SNAr | Microwave | DMF, 120°C, 500 W | 15 min | 97 |
Iso nicotinamide coupling | Conventional | DCM, RT, DCC | 12 h | 78 |
Iso nicotinamide coupling | Solvent-free MW | 150°C, 300 W | 20 min | 93 |
Data adapted from fungicidal agent syntheses [5] [9].
Regioselectivity presents persistent challenges during N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide synthesis, particularly in:
Mitigation strategies include:
Table 4: Regioselectivity Control via Substituent Engineering
Pyrimidine Substrate | C4 Leaving Group | C2 Leaving Group | Morpholine Equiv. | C4:C2 Selectivity |
---|---|---|---|---|
2,4-Dichloro | Cl | Cl | 1.0 | 90:10 |
4-Chloro-2-fluoro | Cl | F | 1.0 | 99:1 |
4-Fluoro-2-triflate | F | OSO2CF3 | 0.95 | >99:1 |
Selectivity measured by LC-MS [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1